molecular formula C32H50N4O8 B11818917 tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid

Cat. No.: B11818917
M. Wt: 618.8 g/mol
InChI Key: HIHFDQGROUCFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate; oxalic acid: is a compound with a complex structure that combines a carbamate group with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may also involve protection and deprotection steps to ensure the stability of intermediate compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenating agents, amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a substrate or inhibitor in various biochemical assays .

Medicine: It may be used to design new therapeutic agents targeting specific pathways or receptors .

Industry: In the industrial sector, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate
  • tert-butyl (2R)-2-benzylpiperazine-1-carboxylate
  • tert-butyl (2S)-2-benzylpiperazine-1-carboxylate
  • tert-butyl 2-benzylpiperazine-1-carboxylate
  • tert-butyl (3S)-3-benzylpiperazine-1-carboxylate

Uniqueness: What sets tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C32H50N4O8

Molecular Weight

618.8 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid

InChI

InChI=1S/2C15H24N2O2.C2H2O4/c2*1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h2*5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

HIHFDQGROUCFBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.